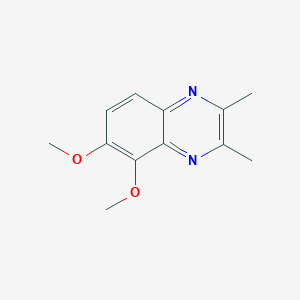
2-Fluoroindolizine-3-carbonitrile
Descripción general
Descripción
2-Fluoroindolizine-3-carbonitrile is a heterocyclic compound that features a fluorine atom and a nitrile group attached to an indolizine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroindolizine-3-carbonitrile typically involves the reaction of 2-fluoroindolizine with cyanomethyl halides. One common method includes the use of pyridinium ylides, which are generated from pyridinium salts. The reaction of 2-fluoroindolizine in refluxing alcoholic potassium hydroxide (KOH) can yield 2-fluoroindolizine-3-carboxylic acid with a high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed coupling reactions, such as the coupling with phenylboronic acid, has been reported to produce biaryl compounds with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoroindolizine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Substitution reactions, particularly involving halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Refluxing in alcoholic KOH.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: 2-Fluoroindolizine-3-carboxylic acid.
Reduction: 2-Fluoroindolizine-3-amine.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Fluoroindolizine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-Fluoroindolizine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrile and fluorine groups. These interactions can influence biological pathways and potentially lead to therapeutic effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoroindole: Another fluorinated indole derivative with different biological activities.
Indolizine derivatives: Various indolizine compounds with different substituents and biological properties
Uniqueness: 2-Fluoroindolizine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the indolizine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-fluoroindolizine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCIFQCBBOCHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)


![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)


